
4-(1-Hydroxypropoxy)but-2-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Hydroxypropoxy)but-2-yn-1-ol is an organic compound with the molecular formula C7H12O3 It is a derivative of butynediol, featuring both hydroxyl and propoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxypropoxy)but-2-yn-1-ol typically involves the reaction of butynediol with propylene oxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves the use of catalysts and specific reaction temperatures to achieve optimal yields .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(1-Hydroxypropoxy)but-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides and strong bases are used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of ethers or esters.
Scientific Research Applications
4-(1-Hydroxypropoxy)but-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Used as a precursor in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Hydroxypropoxy)but-2-yn-1-ol involves its interaction with specific molecular targets. The hydroxyl and propoxy groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Butyn-1-ol: A simpler alkyne alcohol with similar reactivity.
Propoxylated 2-butyne-1,4-Diol: Another derivative of butynediol with additional propoxy groups.
Uniqueness
4-(1-Hydroxypropoxy)but-2-yn-1-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties.
Properties
CAS No. |
66341-31-9 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
4-(1-hydroxypropoxy)but-2-yn-1-ol |
InChI |
InChI=1S/C7H12O3/c1-2-7(9)10-6-4-3-5-8/h7-9H,2,5-6H2,1H3 |
InChI Key |
MQAYKWCCMZCSIL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(O)OCC#CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


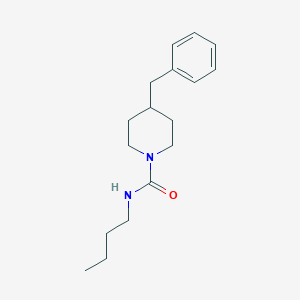
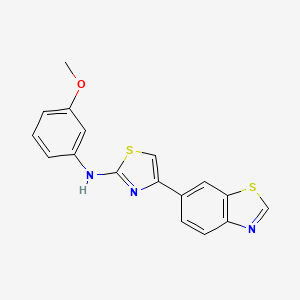
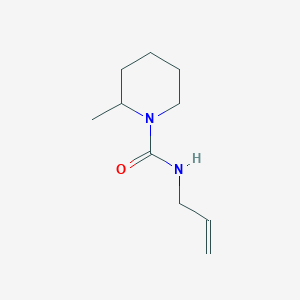
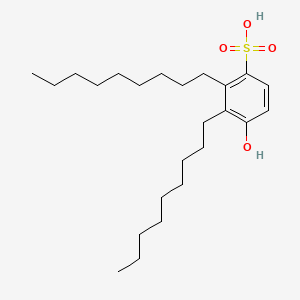
![N-[6-(2,4-Diaminopteridin-6-yl)pyridine-3-carbonyl]-L-glutamic acid](/img/structure/B14481685.png)
![2-{[(3,4-Dichlorophenyl)methyl]disulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14481687.png)
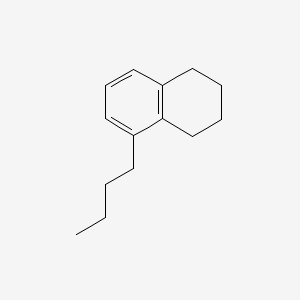
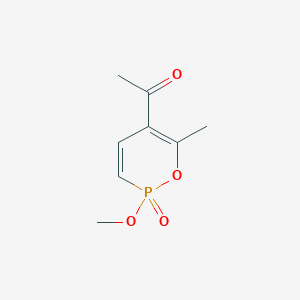
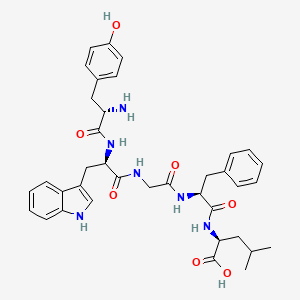
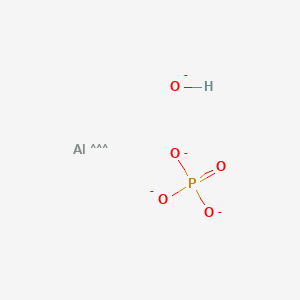
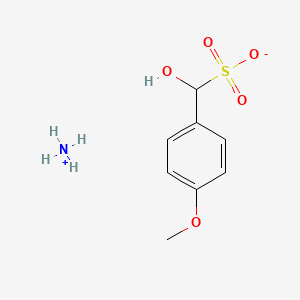

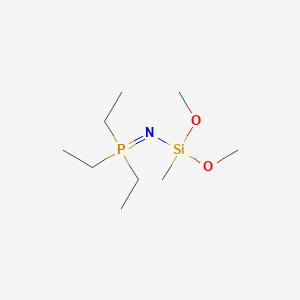
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14481758.png)
